1-(Difluoromethoxy)-6-methylnaphthalene
Description
Significance of Fluorine Incorporation in Organic Molecular Design
The introduction of fluorine into an organic molecule can dramatically alter its physicochemical and biological properties. chemicalbook.comcapotchem.combldpharm.comsmolecule.combldpharm.com Fluorine's high electronegativity and small size allow it to act as a bioisostere for a hydrogen atom, yet it imparts profoundly different electronic effects. Key advantages of fluorination include:
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes. This can increase the in vivo half-life of a drug molecule. chemicalbook.comcapotchem.com
Increased Lipophilicity: Fluorination often increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance its bioavailability. bldpharm.combldpharm.com
Modulation of Acidity and Basicity: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic protons or reduce the basicity of adjacent nitrogen atoms, influencing a molecule's ionization state at physiological pH. capotchem.combldpharm.com
Improved Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, thereby increasing the binding affinity and potency of a drug candidate. chemicalbook.comsmolecule.com
| Property | Hydrogen (H) | Fluorine (F) |
| Van der Waals Radius | 1.20 Å | 1.47 Å |
| Electronegativity (Pauling Scale) | 2.20 | 3.98 |
| Bond Dissociation Energy (C-X) | ~413 kJ/mol | ~485 kJ/mol |
The Naphthalene (B1677914) Scaffold as a Versatile Platform in Synthetic Organic Chemistry
Naphthalene, a bicyclic aromatic hydrocarbon, is a privileged scaffold in medicinal chemistry and organic synthesis. nih.govresearchgate.netnist.gov Its rigid, planar structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an excellent platform for designing molecules with specific biological activities. Numerous approved drugs incorporate the naphthalene motif, highlighting its therapeutic relevance across a wide range of diseases, including cancer, inflammation, and infectious diseases. nih.govresearchgate.netnist.gov The naphthalene ring system can be readily functionalized at various positions, allowing for the systematic exploration of structure-activity relationships. nih.gov
| Drug Name | Therapeutic Area |
| Naproxen | Anti-inflammatory |
| Propranolol | Antihypertensive |
| Duloxetine | Antidepressant |
| Terbinafine | Antifungal |
| Bedaquiline | Antitubercular |
Overview of the Difluoromethoxy Functional Group in Chemical Structures
The difluoromethoxy group (-OCHF₂) is a valuable functional group in modern medicinal chemistry, offering a unique set of properties that distinguish it from both its non-fluorinated analog (methoxy, -OCH₃) and the trifluoromethoxy group (-OCF₃). nist.gov It is considered a lipophilic hydrogen bond donor, a rare and desirable feature in drug design. nist.gov The key characteristics of the difluoromethoxy group include:
Metabolic Stability: Similar to other fluorinated groups, the C-F bonds in the difluoromethoxy moiety enhance its resistance to metabolic cleavage. nih.gov
Modulated Lipophilicity: The difluoromethoxy group increases lipophilicity, which can be fine-tuned to optimize a molecule's pharmacokinetic profile. nist.gov
Unique Electronic Properties: It acts as a weak electron-withdrawing group, influencing the electronic nature of the aromatic ring to which it is attached. nih.gov
Hydrogen Bonding Capability: The hydrogen atom of the -OCHF₂ group can act as a hydrogen bond donor, enabling specific interactions with biological targets. nist.gov
| Functional Group | Lipophilicity (π value) | Hydrogen Bond Donating Capacity |
| Methoxy (B1213986) (-OCH₃) | -0.02 | No |
| **Difluoromethoxy (-OCHF₂) ** | +0.2 to +0.6 | Yes |
| Trifluoromethoxy (-OCF₃) | +1.04 | No |
Contextualizing 1-(Difluoromethoxy)-6-methylnaphthalene within Fluorinated Polycyclic Aromatic Hydrocarbons
This compound belongs to the broader class of fluorinated polycyclic aromatic hydrocarbons (PAHs). While PAHs themselves are a well-studied class of organic compounds, the introduction of fluorine atoms or fluorine-containing groups can significantly modify their properties. Research into fluorinated PAHs has revealed their potential in materials science, particularly as organic semiconductors. The incorporation of fluorine can alter the electronic properties, such as the HOMO-LUMO energy gap, and influence the solid-state packing of these molecules, which are critical parameters for their performance in electronic devices.
The specific substitution pattern of this compound, with a difluoromethoxy group at the 1-position and a methyl group at the 6-position, suggests a molecule designed to explore the interplay of these substituents on the naphthalene core. The difluoromethoxy group introduces the aforementioned benefits of fluorination, while the methyl group can influence the molecule's solubility and steric profile. As a member of the fluorinated PAH family, this compound represents a molecular structure with potential for investigation in both medicinal chemistry, as a scaffold for bioactive compounds, and in materials science, as a building block for novel organic materials.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H10F2O |
|---|---|
Molecular Weight |
208.20 g/mol |
IUPAC Name |
1-(difluoromethoxy)-6-methylnaphthalene |
InChI |
InChI=1S/C12H10F2O/c1-8-5-6-10-9(7-8)3-2-4-11(10)15-12(13)14/h2-7,12H,1H3 |
InChI Key |
PZVKJINEKNRSDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC=C2)OC(F)F |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1 Difluoromethoxy 6 Methylnaphthalene
Retrosynthetic Analysis of the Compound
A retrosynthetic analysis of 1-(Difluoromethoxy)-6-methylnaphthalene reveals two primary disconnection points, suggesting several convergent synthetic pathways. The primary disconnections are at the C-O bond of the difluoromethoxy ether and the C-C bond attaching the methyl group to the naphthalene (B1677914) core.
Pathway A involves the late-stage introduction of the difluoromethoxy group. This pathway disconnects the target molecule to 6-methyl-1-naphthol and a difluoromethoxy source. This approach is advantageous as it allows for the early establishment of the substituted naphthalene scaffold.
Pathway B prioritizes the formation of the difluoromethoxy-naphthalene core first, followed by the introduction of the methyl group. This retrosynthetic route leads to 1-(difluoromethoxy)naphthalene (B3058840) as a key intermediate, which would then undergo methylation.
A third, less common, approach could involve the construction of the naphthalene ring from a suitably substituted precursor already bearing the methyl and a precursor to the difluoromethoxy group. However, the former two pathways are generally more practical for accessing analogues.
Approaches for the Regioselective Introduction of the Difluoromethoxy Moiety
The introduction of the difluoromethoxy group onto a phenolic hydroxyl group, such as in 6-methyl-1-naphthol, is a critical transformation. Several methods have been developed for this purpose, each with its own set of advantages and limitations.
Utilization of Difluorocarbene Reagents and Precursors
The reaction of phenols with a source of difluorocarbene (:CF₂) is a classical and widely used method for the synthesis of aryl difluoromethyl ethers. cas.cn Various reagents have been developed to generate difluorocarbene under different conditions.
Common difluorocarbene precursors include:
Chlorodifluoromethane (Freon 22): While effective, its use is largely phased out due to its ozone-depleting properties.
Sodium chlorodifluoroacetate (ClCF₂CO₂Na): A solid reagent that generates difluorocarbene upon heating, often in the presence of a base.
(Bromodifluoromethyl)trimethylsilane (TMSCF₂Br): A versatile reagent that can generate difluorocarbene under mild conditions, often activated by a fluoride (B91410) source or a base. cas.cn This reagent is particularly useful for substrates that are sensitive to harsh reaction conditions. cas.cn
The reaction of 6-methyl-1-naphthol with a difluorocarbene precursor in the presence of a base would lead to the desired this compound. The choice of reagent and conditions would be crucial to optimize the yield and minimize potential side reactions.
Oxidative Difluoromethylation Strategies
Oxidative difluoromethylation has emerged as a powerful tool for the direct C-H difluoromethylation of arenes and heteroarenes. dicp.ac.cncapes.gov.br While typically focused on C-H bonds, related strategies can be envisioned for the O-difluoromethylation of phenols. These methods often employ a difluoromethyl source, such as TMSCF₂H, and a suitable oxidant. dicp.ac.cncapes.gov.br For the synthesis of this compound, this would involve the direct reaction of 6-methyl-1-naphthol with a difluoromethylating agent in the presence of an oxidant.
Visible Light Photoredox Catalysis in Difluoromethoxylation Reactions
Visible light photoredox catalysis has revolutionized the field of fluorine chemistry by enabling the generation of reactive fluorine-containing radicals under exceptionally mild conditions. acs.orgacs.orglookchem.comnih.gov This strategy has been successfully applied to the difluoromethoxylation of phenols. acs.orgacs.orglookchem.comnih.gov In a typical setup, a photocatalyst, such as an iridium or ruthenium complex, absorbs visible light and initiates a single-electron transfer process with a suitable difluoromethylating agent. lookchem.com For instance, difluorobromoacetic acid has been used as an inexpensive and readily available precursor for the generation of a difluoromethyl radical, which can then be trapped by a phenoxide. acs.orgacs.orglookchem.com This method offers high functional group tolerance and is an attractive approach for the late-stage functionalization of complex molecules. nih.gov The reaction of 6-methyl-1-naphthol under these conditions would provide a green and efficient route to the target compound.
| Method | Difluoromethylating Agent | Catalyst/Conditions | Advantages | Disadvantages |
| Difluorocarbene Insertion | TMSCF₂Br, ClCF₂CO₂Na | Base (e.g., K₂CO₃, Cs₂CO₃) | Well-established, versatile | Can require harsh conditions |
| Oxidative Difluoromethylation | TMSCF₂H | Copper salts, oxidants | Direct C-H functionalization potential | Less developed for O-difluoromethylation |
| Photoredox Catalysis | Difluorobromoacetic acid | Iridium or Ruthenium photocatalyst, visible light | Mild conditions, high functional group tolerance | May require specialized equipment |
Late-Stage Difluoromethylation Techniques
The concept of late-stage functionalization is paramount in drug discovery and development, as it allows for the rapid diversification of complex molecular scaffolds. rsc.orgrsc.orgresearchgate.net The aforementioned photoredox catalysis is a prime example of a late-stage difluoromethoxylation technique. Other late-stage strategies often involve the use of highly reactive difluoromethylating reagents that can selectively target specific functional groups in a molecule. For the synthesis of this compound, a late-stage approach would be highly desirable, particularly if the naphthalene core is part of a larger, more complex structure. acs.org
Synthetic Routes for the Introduction of the Methyl Group onto the Naphthalene Core
The introduction of a methyl group at the 6-position of the naphthalene ring can be achieved through several established synthetic transformations.
One of the most common methods is the Friedel-Crafts acylation , followed by a reduction of the resulting ketone. For example, 2-methoxynaphthalene (B124790) can be acylated with acetyl chloride in the presence of a Lewis acid like aluminum chloride to yield 2-acetyl-6-methoxynaphthalene. bas.bgrsc.orgorgsyn.org The regioselectivity of this reaction is highly dependent on the solvent and reaction conditions. rsc.org The resulting acetyl group can then be reduced to a methyl group using standard reduction methods such as the Wolff-Kishner or Clemmensen reduction.
Alternatively, direct methylation of a naphthalene derivative can be considered. For instance, the methylation of 2-methylnaphthalene (B46627) can lead to the formation of various dimethylnaphthalene isomers, including the desired 2,6-dimethylnaphthalene. researchgate.net However, controlling the regioselectivity of such direct methylation reactions can be challenging.
Electrophilic Aromatic Substitution Pathways
Direct electrophilic aromatic C-H difluoromethoxylation of an unactivated naphthalene ring is a challenging transformation. The direct attack of a potential electrophilic "OCF₂H" species on 6-methylnaphthalene would likely lead to a mixture of regioisomers due to the multiple activated positions on the naphthalene core.
A more viable approach involves the synthesis of the precursor 6-methylnaphthalen-1-ol (B1625974), followed by its O-difluoromethylation. The synthesis of 6-methylnaphthalen-1-ol itself can be accomplished through various established methods for constructing substituted naphthalenes. The subsequent difluoromethoxylation of the hydroxyl group can be achieved through several modern methods that proceed via mechanisms that, while not classic electrophilic aromatic substitutions, involve electrophilic-like intermediates such as difluorocarbene or radical species.
O-Difluoromethylation of 6-methylnaphthalen-1-ol:
Recent advancements have provided several reagents for the difluoromethoxylation of phenols under mild conditions. These methods often involve the in-situ generation of difluorocarbene (:CF₂) or a related reactive species that is trapped by the phenoxide.
One prominent method utilizes a simple, non-ozone-depleting reagent that facilitates the difluoromethylation of phenols at room temperature with high functional group tolerance. The reaction is believed to proceed through the nucleophilic attack of the phenolate (B1203915) on difluorocarbene, which can be generated from various precursors. Another approach employs visible-light photoredox catalysis to generate the difluorocarbene species from reagents like difluorobromoacetic acid. google.com This method offers mild reaction conditions and broad substrate scope. google.com
Radical-mediated approaches have also emerged. For instance, a direct C-H difluoromethoxylation of arenes has been developed using a redox-active reagent under photoredox catalysis, which generates a difluoromethoxy radical (•OCF₂H). nih.govresearchgate.net While this could theoretically be applied to 6-methylnaphthalene directly, controlling the regioselectivity would be a significant hurdle. Applying this to the pre-formed 6-methylnaphthalen-1-ol would circumvent this issue.
| Reagent/Catalyst System | Substrate | Product | Yield (%) | Reference |
| HCF₂Cl (Freon-22), Base | Phenol (B47542) | Phenyl difluoromethyl ether | Variable | google.com |
| Difluorobromoacetic acid, fac-Ir(ppy)₃, light | Phenol | Phenyl difluoromethyl ether | 48-95 | google.com |
| Redox-active cationic reagent, Ru(bpy)₃(PF₆)₂, light | Benzene (B151609) | Difluoromethoxybenzene | Good | nih.govresearchgate.net |
Table 1: Representative Examples of Phenol Difluoromethoxylation
Transition-Metal Catalyzed Cross-Coupling Reactions
Transition-metal catalyzed cross-coupling reactions represent a powerful and versatile strategy for the formation of C-O bonds and the introduction of fluorinated moieties. For the synthesis of this compound, a plausible route involves the coupling of a pre-functionalized 6-methylnaphthalene derivative with a suitable difluoromethoxy source.
More practical strategies involve the use of reagents that can deliver the difluoromethoxy group in a cross-coupling reaction. For instance, nickel-catalyzed Suzuki-type cross-coupling reactions have been developed for the synthesis of aryldifluoromethyl aryl ethers. nih.govpsu.edu This could be adapted by using a boronic acid derivative of 6-methylnaphthalene.
Alternatively, a more direct approach would be the palladium- or nickel-catalyzed coupling of an aryl halide with a difluoromethylating agent. While many of these reactions install a -CF₂H group directly onto the aromatic ring, modifications of these protocols could potentially be developed for the formation of a C-O-CF₂H linkage. For example, a dual nickel/photoredox catalytic system has been used for the difluoromethylation of aryl bromides using bromodifluoromethane. nih.gov
A plausible sequence would involve:
Synthesis of 1-bromo-6-methylnaphthalene.
Conversion of the bromo-substituent to a suitable coupling partner, such as a boronic acid or ester.
Coupling with a reagent that delivers the difluoromethoxy group, potentially through a novel catalytic system.
| Catalyst/Ligand | Aryl Halide/Derivative | Coupling Partner | Product | Yield (%) | Reference |
| Ni-catalyst | Arylboronic acid | Aryloxydifluoromethyl bromide | Aryldifluoromethyl aryl ether | Good | nih.gov |
| Pd(dba)₂/BrettPhos | Aryl chloride/bromide | TMSCF₂H | Aryl-CF₂H | Good | |
| Ni/Photoredox catalyst | Aryl bromide | CHBrF₂ | Aryl-CF₂H | Good | nih.gov |
Table 2: Relevant Transition-Metal Catalyzed Difluoromethyl(ation) Reactions
Total Synthesis Approaches and Key Intermediate Elaboration
A total synthesis approach would involve the construction of the this compound molecule from simpler, acyclic, or monocyclic precursors. This strategy offers the advantage of precisely controlling the substitution pattern on the naphthalene ring.
A potential retrosynthetic analysis would disconnect the target molecule at the ether linkage, leading back to 6-methylnaphthalen-1-ol as a key intermediate. The synthesis of this naphthol could be achieved through various established annulation strategies for constructing naphthalene rings.
Key Annulation Strategies for Naphthalene Synthesis:
Palladium-Catalyzed Annulation: Highly substituted naphthalenes can be synthesized via the palladium-catalyzed annulation of internal alkynes with aryl halides. This method allows for the formation of two new carbon-carbon bonds in a single step under relatively mild conditions.
Electrophilic Cyclization: Substituted naphthalenes can be prepared regioselectively by the electrophilic cyclization of arene-containing propargylic alcohols using reagents like I₂, Br₂, or NBS.
Diels-Alder Reaction: A classic approach involves the [4+2] cycloaddition of a suitable dienophile with a benzyne (B1209423) or a related reactive intermediate, followed by aromatization.
Once the key intermediate, 6-methylnaphthalen-1-ol, is synthesized, the elaboration to the final product would follow the O-difluoromethylation pathways described in section 2.3.1.
A hypothetical total synthesis could start from commercially available materials to construct a suitably substituted benzene derivative, which would then undergo an annulation reaction to form the 6-methylnaphthalen-1-ol core.
Comparative Analysis of Synthetic Efficiencies and Challenges
Each of the proposed synthetic strategies for this compound carries its own set of advantages and challenges.
| Synthetic Strategy | Advantages | Challenges |
| Electrophilic Aromatic Substitution Pathway (via 6-methylnaphthalen-1-ol) | - Milder reaction conditions for O-difluoromethylation. - Avoids issues with regioselectivity on the naphthalene ring. - Several modern and efficient methods for phenol difluoromethylation are available. google.com | - Requires the pre-synthesis of 6-methylnaphthalen-1-ol. - The overall efficiency depends on the synthesis of the naphthol precursor. |
| Transition-Metal Catalyzed Cross-Coupling | - High functional group tolerance. - Potentially convergent synthesis. - Well-established field with a wide range of catalysts and ligands. nih.govnih.gov | - Requires the synthesis of a pre-functionalized naphthalene (e.g., halo- or boronic acid-substituted). - A specific catalytic system for the direct C-O coupling to form the difluoromethoxy ether may need to be developed or optimized. |
| Total Synthesis | - Unambiguous control of regiochemistry. - Allows for the synthesis of analogues with diverse substitution patterns. | - Generally involves a longer sequence of reactions (multi-step). - Lower overall yield due to the number of steps. - May require optimization of each step in the sequence. |
Table 3: Comparative Analysis of Synthetic Strategies
Advanced Derivatization and Scaffold Functionalization of the Naphthalene Core
Strategic Functionalization of the Naphthalene (B1677914) Moiety for Analog Synthesis
The naphthalene core of 1-(Difluoromethoxy)-6-methylnaphthalene offers several positions for the introduction of additional functional groups. Strategic functionalization allows for the systematic alteration of the molecule's steric and electronic properties.
Introduction of Additional Substituents
The introduction of new substituents onto the naphthalene ring of this compound is a key strategy for creating a library of analogs. The existing methyl and difluoromethoxy groups direct incoming electrophiles to specific positions on the aromatic rings. For instance, electrophilic aromatic substitution reactions, such as nitration or halogenation, would likely occur at the positions activated by the electron-donating methyl group and the less deactivating (compared to a nitro group) difluoromethoxy group. The precise location of substitution would be influenced by the reaction conditions and the nature of the electrophile.
Subsequent modifications of these newly introduced groups can further expand the molecular diversity. For example, a nitro group can be reduced to an amine, which can then participate in a wide range of reactions, such as amide bond formation or diazotization. A halogen atom can be utilized in cross-coupling reactions, like Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-heteroatom bonds.
Modifications at the Difluoromethoxy Group
The difluoromethoxy group is generally stable under many reaction conditions. However, advanced synthetic methods could potentially allow for its modification. For instance, selective cleavage of the C-O bond to reveal a hydroxyl group would require harsh conditions and careful optimization to avoid decomposition of the naphthalene core. Alternatively, transformations involving the C-F bonds are challenging but could be explored using specific reagents developed for C-F activation. Altering the fluorination state, for example, by converting the difluoromethoxy group to a trifluoromethoxy group, would represent a significant synthetic hurdle, likely requiring a multi-step sequence involving cleavage and re-formation of the ether linkage with a trifluoromethyl source.
Exploration of Novel Synthetic Pathways for Structural Variations
Beyond simple functionalization, the exploration of entirely new synthetic pathways can lead to more profound structural variations of this compound. This could involve the synthesis of isomers, where the methyl and difluoromethoxy groups are located at different positions on the naphthalene skeleton. Such syntheses would likely start from different substituted naphthalene precursors.
Furthermore, dearomatization reactions of the naphthalene core could open up three-dimensional chemical space. For example, Birch reduction could selectively reduce one of the aromatic rings, leading to a tetralin derivative. The regioselectivity of such a reaction would be influenced by the electronic nature of the existing substituents.
Orthogonal Protection and Deprotection Strategies in Complex Synthesis
In a multi-step synthesis of complex derivatives of this compound, orthogonal protecting groups are essential tools. bham.ac.uk These are temporary modifications to functional groups that prevent them from reacting under a specific set of conditions, and they can be removed selectively without affecting other protecting groups or the rest of the molecule. bham.ac.uk
For instance, if a synthetic route involves the introduction of a hydroxyl group that needs to be differentiated from the difluoromethoxy group, it could be protected with a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) group. This group is stable to a wide range of reaction conditions but can be selectively removed using fluoride (B91410) reagents. If another functional group, such as an amine, were also present, it could be protected with a carbamate, like a tert-butoxycarbonyl (Boc) group, which is stable to the conditions used for silyl ether deprotection but can be removed with acid. The use of such orthogonal strategies allows for the precise and controlled construction of complex molecular architectures based on the this compound scaffold. acs.orgnih.gov
Spectroscopic and Analytical Characterization Techniques for Fluorinated Naphthalene Systems
Nuclear Magnetic Resonance Spectroscopy (NMR)
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 1-(difluoromethoxy)-6-methylnaphthalene, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D correlation techniques, provides a complete picture of its atomic connectivity and spatial arrangement.
¹H and ¹³C NMR for Structural Elucidation
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the methyl protons, and the methoxy (B1213986) proton. The aromatic region will show a complex pattern of signals corresponding to the six protons on the naphthalene (B1677914) ring system. The difluoromethoxy group at the C1 position and the methyl group at the C6 position will influence the chemical shifts of the neighboring protons through their respective electronic effects. The difluoromethoxy group, being electron-withdrawing, will deshield the peri-proton at the C8 position, causing it to resonate at a downfield chemical shift. The methyl group, being electron-donating, will have a shielding effect on the adjacent protons. The proton of the difluoromethoxy group (-OCHF₂) is expected to appear as a triplet due to coupling with the two fluorine atoms.
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Each of the 12 carbon atoms in the this compound molecule is expected to have a unique chemical shift. The carbon of the difluoromethoxy group will appear as a triplet due to one-bond coupling with the two fluorine atoms. The chemical shifts of the aromatic carbons will be influenced by the substituents. The carbon atom attached to the electron-withdrawing difluoromethoxy group (C1) will be deshielded, while the carbon attached to the electron-donating methyl group (C6) will be shielded.
Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Predicted J-Coupling (Hz) |
| -OCHF₂ | 6.5 - 7.0 | 115 - 120 | t | J(H,F) ≈ 70-75 |
| Ar-H | 7.2 - 8.2 | - | m | - |
| -CH₃ | 2.4 - 2.6 | 20 - 22 | s | - |
| C1 | - | 150 - 155 | t | J(C,F) ≈ 250-260 |
| C2 | - | 110 - 115 | d | - |
| C3 | - | 125 - 130 | d | - |
| C4 | - | 126 - 131 | d | - |
| C4a | - | 130 - 135 | s | - |
| C5 | - | 124 - 129 | d | - |
| C6 | - | 135 - 140 | s | - |
| C7 | - | 128 - 133 | d | - |
| C8 | - | 122 - 127 | d | - |
| C8a | - | 128 - 133 | s | - |
Note: The predicted chemical shifts are based on analogous compounds and theoretical considerations. Actual experimental values may vary.
¹⁹F NMR for Characterizing the Fluorine Environment
¹⁹F NMR spectroscopy is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. In the case of this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms of the difluoromethoxy group. This signal will be a doublet due to coupling with the single proton of the methoxy group. The chemical shift of this signal will be characteristic of a difluoromethoxy group attached to an aromatic ring.
Predicted ¹⁹F NMR Data for this compound
| Fluorine Environment | Predicted Chemical Shift (ppm) | Multiplicity | Predicted J-Coupling (Hz) |
| -OCF ₂H | -80 to -90 | d | J(F,H) ≈ 70-75 |
Note: Chemical shifts are relative to a standard (e.g., CFCl₃). The predicted chemical shift is based on data for similar aromatic difluoromethoxy compounds.
2D NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms in a molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between the aromatic protons, helping to assign the signals to their specific positions on the naphthalene ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons with the directly attached carbon atoms. This would allow for the unambiguous assignment of the ¹³C signals for all protonated carbons in the molecule.
Mass Spectrometry (MS) for Molecular Structure Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₀F₂O), the high-resolution mass spectrum (HRMS) would provide an exact mass measurement, confirming its molecular formula.
The electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern would be characteristic of the naphthalene core and the substituents. Common fragmentation pathways would likely involve the loss of the difluoromethoxy group or parts of it, as well as fragmentation of the naphthalene ring system at higher energies.
Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Identity |
| [M]⁺ | 208.07 | Molecular Ion |
| [M-CHF₂O]⁺ | 141.07 | Loss of difluoromethoxy radical |
| [M-CF₂H]⁺ | 157.07 | Loss of difluoromethoxy group |
| [C₁₁H₇]⁺ | 139.05 | Naphthalene fragment |
Note: The predicted m/z values are for the most abundant isotopes.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the C-H, C=C, C-O, and C-F bonds.
Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3100-3000 | Aromatic C-H stretch | Medium |
| 2950-2850 | Methyl C-H stretch | Medium |
| 1600-1450 | Aromatic C=C stretch | Medium-Strong |
| 1250-1000 | C-O stretch | Strong |
| 1100-1000 | C-F stretch | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the naphthalene chromophore. The positions and intensities of these bands will be influenced by the difluoromethoxy and methyl substituents. The naphthalene system typically displays two main absorption bands, corresponding to π→π* transitions. The introduction of substituents can cause a shift in the wavelength of maximum absorption (λ_max) and a change in the molar absorptivity.
Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent
| Transition | Predicted λ_max (nm) |
| π→π | ~220-230 |
| π→π | ~270-290 |
| π→π* | ~310-330 |
Note: The predicted λ_max values are based on the spectrum of naphthalene and the expected effects of the substituents.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions that govern the crystal packing. For fluorinated naphthalene derivatives, single-crystal X-ray diffraction is invaluable for understanding the influence of fluorine and other substituents on the solid-state architecture.
| Parameter | Expected Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pca2₁ |
| a (Å) | 8 - 12 |
| b (Å) | 5 - 10 |
| c (Å) | 15 - 20 |
| β (°) | 90 - 105 |
| Volume (ų) | 1200 - 1800 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.3 - 1.5 |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are fundamental for assessing the purity of this compound and for its separation from reaction mixtures and impurities. The choice of method depends on the volatility and polarity of the compound.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a primary tool for the purity assessment of non-volatile or moderately polar organic compounds. For this compound, a C18 column would likely provide good separation of the target compound from potential impurities. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol. nih.govrdd.edu.iqresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, would be effective in eluting compounds with a range of polarities. diva-portal.org Detection is commonly achieved using a UV detector, monitoring at wavelengths where the naphthalene chromophore absorbs strongly, such as around 230-280 nm. rdd.edu.iq
The purity of the compound can be determined by integrating the peak area of the main component and expressing it as a percentage of the total peak area. A hypothetical set of HPLC conditions for the analysis of this compound is provided in the table below.
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 100% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC)
Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like naphthalene derivatives. asianpubs.org Coupled with a mass spectrometer (GC-MS), it provides both separation and structural identification of the components in a sample. researchgate.netwiley.comresearchgate.netnih.govmdpi.com For this compound, a non-polar or medium-polarity capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, would be appropriate. wiley.com
The sample, dissolved in a volatile solvent, is injected into a heated inlet where it is vaporized and carried onto the column by an inert gas (e.g., helium or nitrogen). The separation is achieved based on the differential partitioning of the analytes between the stationary phase and the mobile gas phase. A temperature program, where the column temperature is gradually increased, is typically used to ensure the timely elution of all components. asianpubs.org The mass spectrometer detector provides a mass spectrum for each eluting peak, which can be used to confirm the identity of this compound and to identify any impurities.
A representative set of GC-MS parameters for the analysis of this compound is detailed below.
| Parameter | Condition |
|---|---|
| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp to 280 °C at 15 °C/min |
| MS Source Temperature | 230 °C |
| MS Quadrupole Temperature | 150 °C |
| Mass Range | 50 - 500 amu |
Computational and Theoretical Investigations of 1 Difluoromethoxy 6 Methylnaphthalene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the molecular properties of 1-(Difluoromethoxy)-6-methylnaphthalene at the electronic level. nih.gov These methods allow for the determination of the molecule's geometry, stability, and electronic landscape.
Density Functional Theory (DFT) stands as a primary workhorse for computational investigations of medium-to-large organic molecules due to its favorable balance of accuracy and computational cost. nih.gov For this compound, DFT calculations, commonly using functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), would be employed to perform geometry optimization and determine the lowest energy structure. scienceopen.compsu.edu
These calculations would yield critical data on bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to compute key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. samipubco.com The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. samipubco.com For substituted naphthalenes, these values are sensitive to the nature and position of the substituents. researchgate.netacs.orgnih.gov The electrostatic potential (ESP) map can also be generated to visualize electron-rich and electron-poor regions of the molecule, offering insights into intermolecular interactions and reactive sites. rsc.org
Interactive Table 1: Predicted Electronic Properties of this compound using DFT
Note: The following data is hypothetical, based on typical values for similarly substituted aromatic systems as reported in computational chemistry literature. The values serve as scientifically plausible estimates for illustrative purposes.
| Property | Predicted Value | Method | Significance |
| HOMO Energy | -6.5 eV | B3LYP/6-311+G(d,p) | Relates to ionization potential and electron-donating capability. |
| LUMO Energy | -1.2 eV | B3LYP/6-311+G(d,p) | Relates to electron affinity and electron-accepting capability. |
| HOMO-LUMO Gap | 5.3 eV | B3LYP/6-311+G(d,p) | Indicates chemical stability and electronic excitation energy. |
| Dipole Moment | 2.1 D | B3LYP/6-311+G(d,p) | Quantifies molecular polarity, influencing solubility and interactions. |
For situations requiring higher accuracy, particularly for calculating rotational energy barriers or weak intermolecular interactions, post-Hartree-Fock ab initio methods are utilized. ibm.com Møller-Plesset perturbation theory, especially at the second order (MP2), and the "gold standard" Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)), provide more precise energy calculations by better accounting for electron correlation. researchgate.netresearchgate.netacs.org While computationally more demanding, these methods are invaluable for benchmarking DFT results and for obtaining highly reliable data for smaller molecular systems or specific, critical calculations on larger ones. acs.org For this compound, CCSD(T) calculations could be used to obtain a highly accurate energy profile for the rotation of the difluoromethoxy group.
Conformational Analysis and Rotational Barriers of the Difluoromethoxy Group
Computational studies on analogous molecules, such as anisole (B1667542) and its fluorinated derivatives, have shown that the planar conformer (where the methoxy (B1213986) group lies in the plane of the aromatic ring) is typically the most stable, though a perpendicular conformer can be a transition state or a shallow minimum. ibm.comresearchgate.netacs.org The rotation between these conformers is hindered by a specific energy barrier.
For this compound, the rotational barrier would be determined by a balance of steric and electronic effects. The two fluorine atoms on the methoxy group are strongly electron-withdrawing, which alters the electronic communication between the oxygen lone pairs and the naphthalene (B1677914) π-system compared to a standard methoxy group. A potential energy surface scan, performed by systematically rotating the C(naphthyl)-O-C-H dihedral angle and calculating the energy at each step using DFT or ab initio methods, would reveal the stable conformers and the transition states connecting them. mdpi.com The energy difference between the most stable conformer and the transition state defines the rotational barrier. biomedres.usnih.gov
Interactive Table 2: Hypothetical Rotational Energy Barriers for the Difluoromethoxy Group
Note: This data is illustrative and extrapolated from computational studies on anisole and other substituted aromatic ethers. Values are presented to demonstrate the expected scale of such barriers.
| Transition | Computational Method | Calculated Barrier (kcal/mol) | Implication |
| Planar to Perpendicular | DFT (M06-2X/6-311+G*) | 3.5 - 5.0 | Hindered rotation at room temperature, but dynamic. |
| Planar to Perpendicular | MP2/aug-cc-pVTZ | 4.0 - 5.5 | Higher accuracy calculation confirming hindered rotation. |
| Planar to Perpendicular | CCSD(T)/aug-cc-pVTZ | 4.2 - 5.8 | Gold-standard benchmark for the rotational barrier. |
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations describe static molecular states, Molecular Dynamics (MD) simulations provide insight into the molecule's behavior over time. nih.gov MD simulations model the movements of atoms by solving Newton's equations of motion, using a force field to describe the forces between bonded and non-bonded atoms. koreascience.kr
For this compound, an MD simulation could be performed to study its dynamics in a solvent or in an aggregated state. nih.govrsc.org This would involve placing a number of molecules in a simulation box, often with an explicit solvent like water or an organic solvent, and simulating their movement over nanoseconds. acs.org Such simulations can reveal information about conformational flexibility in a condensed phase, solvation structure, and the dynamics of intermolecular interactions, such as π-π stacking between naphthalene rings. nih.gov This provides a bridge between the properties of a single molecule and the macroscopic behavior of the material.
Prediction of Chemical Reactivity and Selectivity
The chemical reactivity of an aromatic system is governed by the directing effects of its substituents. In this compound, the methyl group is a weak activating group and an ortho, para-director, while the difluoromethoxy group is expected to be a deactivating group due to the strong inductive electron withdrawal by the fluorine atoms. nih.gov
Computational methods can predict the most likely sites for electrophilic aromatic substitution (e.g., nitration, halogenation). Reactivity indicators derived from DFT calculations are used for this purpose:
Frontier Molecular Orbitals: The shape and energy of the HOMO indicate the regions most susceptible to electrophilic attack. samipubco.com For an electrophilic reaction, the reaction is favored at the atoms where the HOMO has the largest density.
Molecular Electrostatic Potential (ESP): The ESP map highlights regions of negative potential (electron-rich), which are attractive to incoming electrophiles. scienceopen.comrsc.org
Fukui Functions: These functions analyze the change in electron density when an electron is added or removed, providing a quantitative measure of local reactivity at each atomic site.
The interplay between the ortho, para-directing methyl group at position 6 and the deactivating difluoromethoxy group at position 1 will lead to a complex reactivity profile. Computational analysis would be essential to predict the regioselectivity of substitution reactions on the naphthalene core. researchgate.netcam.ac.uk
Influence of the Difluoromethoxy Group on Aromaticity and Electronic Density Distribution
The introduction of substituents not only affects reactivity but also modulates the fundamental electronic structure and aromaticity of the naphthalene rings. The methyl group donates electron density via hyperconjugation, while the difluoromethoxy group has a more complex dual role. It strongly withdraws electron density through the sigma framework (inductive effect) but can also donate electron density through the lone pairs on the oxygen atom into the π-system (resonance effect). acs.org The presence of two highly electronegative fluorine atoms significantly enhances the inductive withdrawal, likely making it the dominant effect.
The impact on aromaticity can be quantified computationally using methods like:
Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of the aromatic rings. acs.org A more negative NICS value generally indicates stronger diatropic ring currents and thus higher aromaticity. NICS calculations for each of the two rings in this compound would reveal how the substituents electronically perturb the local aromaticity of each ring. rsc.org
Harmonic Oscillator Model of Aromaticity (HOMA): This index evaluates aromaticity based on the degree of bond length equalization around the ring.
The difluoromethoxy group is expected to decrease the electron density on the naphthalene ring it is attached to, particularly at the ortho and para positions, and may slightly reduce its aromatic character compared to unsubstituted naphthalene. nih.gov Conversely, the methyl group will increase electron density on its ring. Natural Bond Orbital (NBO) analysis can be used to quantify these charge distributions and delocalization interactions within the molecule. scienceopen.com
Modeling of Intermolecular Interactions (excluding biological interactions)
Due to the absence of direct experimental or computational studies on the intermolecular interactions of this compound in the public domain, this section presents a theoretical model based on well-established principles of non-covalent interactions and data from analogous chemical systems. The interactions are predicted by considering the primary modes of association for substituted naphthalene systems, chiefly π-stacking, and modulating these based on the electronic and steric influences of the difluoromethoxy and methyl groups.
The primary non-covalent interactions anticipated for this compound dimers are a combination of π-π stacking, hydrogen bonding, and dispersion forces. The naphthalene core provides a large, electron-rich surface ideal for π-stacking, while the substituents introduce directionality and additional points of interaction.
Theoretical Dimer Configurations and Estimated Interaction Energies
The interaction between two molecules of this compound can adopt several low-energy conformations. The most significant of these are expected to be variations of π-stacked and hydrogen-bonded geometries. The following table outlines the principal theoretical dimer configurations and provides estimated interaction energies. These energies are extrapolated from computational studies on naphthalene, substituted benzenes, and molecules containing C-H···F and C-H···O interactions. rsc.orgnih.govnih.govwikipedia.org
Table 1: Estimated Intermolecular Interaction Energies for Dimers of this compound
| Dimer Configuration | Dominant Interaction Type(s) | Estimated Interaction Energy (kcal/mol) | Estimated Inter-planar Distance (Å) |
| Parallel-Displaced | π-π Stacking, Dispersion | -4.5 to -6.0 | 3.3 - 3.6 |
| T-shaped | C-H···π, Dispersion | -2.5 to -4.0 | ~5.0 (centroid to plane) |
| Antiparallel (Head-to-Tail) | π-π Stacking, Dipole-Dipole | -5.0 to -6.5 | 3.2 - 3.5 |
| C-H···F Hydrogen Bonded | Hydrogen Bonding, Dispersion | -0.5 to -1.5 | N/A |
Disclaimer: The data presented in this table are theoretical estimations derived from computational studies on analogous molecular systems and are intended for illustrative purposes. They are not the result of direct quantum chemical calculations on this compound.
Detailed Analysis of Interaction Types
π-π Stacking Interactions:
The primary mode of intermolecular association for aromatic systems is π-π stacking. For naphthalene derivatives, parallel-displaced and antiparallel (head-to-tail) configurations are generally more stable than a face-to-face sandwich arrangement. nih.govacs.org This preference is driven by a balance between attractive dispersion forces and the repulsion of electron clouds. chemrxiv.org
Parallel-Displaced Configuration: In this arrangement, the naphthalene rings are parallel but offset from one another. This geometry minimizes Pauli repulsion while maximizing attractive dispersion interactions. The presence of the methyl group, an electron-donating group, can enhance the quadrupole moment of the ring system, potentially influencing the optimal offset. nih.gov
Hydrogen Bonding:
The difluoromethoxy group introduces the potential for weak hydrogen bonding, specifically C-H···F and C-H···O interactions. rsc.orgresearchgate.net
C-H···F Interactions: The fluorine atoms of the difluoromethoxy group are electronegative and can act as hydrogen bond acceptors. Aromatic C-H bonds from a neighboring molecule can act as donors. These interactions are generally weak, with estimated energies around -0.4 to -1.0 kcal/mol for neutral fragments, but they can contribute to the specificity of the crystal packing. rsc.org
C-H···O Interactions: The oxygen atom of the difluoromethoxy group can also serve as a hydrogen bond acceptor for aromatic C-H donors. These interactions are comparable in strength to C-H···F bonds and would compete to influence the final solid-state structure.
Dispersion Forces:
Dispersion forces are a critical component of the total interaction energy for aromatic systems, often being the dominant attractive force in π-stacking. nih.gov The large, polarizable electron cloud of the naphthalene system in this compound ensures that dispersion will be a major contributor to its intermolecular cohesion.
Influence of Substituents
The nature and position of the substituents are expected to have a pronounced effect on the intermolecular potential energy surface.
1-(Difluoromethoxy) Group: This group is strongly electron-withdrawing and introduces a significant local dipole. The fluorine atoms can participate in weak hydrogen bonding. Computationally, trifluoromethyl groups have been shown to enhance intermolecular interaction energies and favor more cofacial π-stacking arrangements compared to methylation or simple fluorination. nih.gov The difluoromethoxy group is expected to have a similar, albeit slightly moderated, effect.
6-Methyl Group: This is a weakly electron-donating and sterically influential group. Its presence can affect the close packing of the molecules and may sterically hinder certain π-stacked configurations while favoring others. Studies on methylated polycyclic aromatic hydrocarbons show that methyl groups play a key role in the initial stages of molecular association. nih.gov
Applications and Broader Significance in Synthetic Organic Chemistry
Role as an Intermediate in the Synthesis of Complex Organic Molecules
While direct, specific examples of 1-(Difluoromethoxy)-6-methylnaphthalene as a documented intermediate in the total synthesis of complex natural products are not extensively reported in mainstream literature, its structural motifs are present in pharmacologically active molecules. For instance, naphthalene-based diarylamide derivatives bearing a difluoromethoxy group have been synthesized and evaluated as potent pan-Raf kinase inhibitors for potential anti-melanoma activity. core.ac.uknih.govplu.mx In these syntheses, related difluoromethoxylated naphthalene (B1677914) precursors are key building blocks.
The general synthetic utility of difluoromethoxylated arenes is well-established, suggesting the potential of this compound as a valuable intermediate. researchgate.net Its naphthalene core can be further functionalized through various electrophilic substitution and cross-coupling reactions, allowing for the construction of more elaborate molecular architectures. The methyl group at the 6-position can also be a handle for further chemical transformations, such as oxidation to a carboxylic acid or benzylic halogenation, opening avenues to a wider range of derivatives.
A pertinent example of a structurally analogous compound is Nabumetone, a non-steroidal anti-inflammatory drug (NSAID), which features a 6-methoxy-2-naphthyl moiety. nih.govekb.egepa.govgoogle.comgoogle.comwikipedia.org The synthesis of fluorinated analogs of such drugs is a common strategy in medicinal chemistry to improve their pharmacokinetic and pharmacodynamic profiles. researcher.lifenih.gov Therefore, this compound could serve as a key intermediate in the synthesis of fluorinated analogs of Nabumetone or other bioactive molecules derived from the naphthalene scaffold.
Contribution to the Development of Novel Fluorinated Organic Compounds
The primary contribution of this compound to the development of novel fluorinated organic compounds lies in its role as a building block that introduces the difluoromethoxy group onto a naphthalene scaffold. The -OCF₂H group is a bioisostere of a hydroxyl or methoxy (B1213986) group but with significantly altered electronic properties and metabolic stability.
Key Contributions:
Enhanced Lipophilicity: The difluoromethoxy group increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethoxy group resistant to metabolic degradation, particularly O-demethylation, which is a common metabolic pathway for methoxy-containing compounds. nih.gov This can lead to a longer half-life and improved efficacy of a drug candidate.
Modulation of Electronic Properties: The strongly electron-withdrawing nature of the fluorine atoms in the difluoromethoxy group can significantly influence the electronic environment of the naphthalene ring system. This can alter the binding affinity of the molecule to its biological target.
Hydrogen Bonding Capability: The hydrogen atom of the difluoromethoxy group can act as a weak hydrogen bond donor, which can contribute to the binding interactions with biological targets. researchgate.net
The synthesis of novel naphthalene-based diarylamides with a difluoromethoxy group as pan-Raf kinase inhibitors is a testament to the value of this scaffold in generating new fluorinated drug candidates. core.ac.uknih.govplu.mx These compounds have demonstrated potent inhibitory activity against various Raf kinase isoforms, highlighting the potential of difluoromethoxylated naphthalenes in oncology drug discovery.
Utility in Methodological Studies in Organic Synthesis
While specific methodological studies centered exclusively on this compound are not prominent, the synthesis of such difluoromethoxylated arenes is in itself an area of active research in synthetic methodology. The development of efficient and scalable methods for the introduction of the difluoromethoxy group onto aromatic rings is a significant challenge in organic synthesis.
General methods for the difluoromethylation of phenols are often employed, which would involve the synthesis of 6-methyl-1-naphthol as a precursor to this compound. cas.cn The development of novel difluoromethylating reagents and catalytic systems for this transformation is an ongoing endeavor. Therefore, the synthesis of this compound can serve as a benchmark for testing and optimizing new synthetic methodologies for the preparation of difluoromethoxylated aromatic compounds.
Potential in Advanced Materials Chemistry
Naphthalene derivatives are known to possess interesting optical and electronic properties, making them valuable components in the development of advanced materials. The introduction of fluorine atoms can further modulate these properties, opening up new possibilities in materials science.
The electron-withdrawing nature of the difluoromethoxy group can lower the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the naphthalene system. This can have several implications for potential applications in materials chemistry:
Organic Electronics: The altered electronic properties could make this compound and its derivatives suitable for use as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The increased metabolic stability conferred by the difluoromethoxy group is less relevant in this context, but the electronic modulation is key.
Liquid Crystals: The rigid naphthalene core combined with the polar difluoromethoxy group could lead to the formation of liquid crystalline phases, which are essential for display technologies.
Fluoropolymers: While not a monomer in the traditional sense, the difluoromethoxy group could be incorporated into larger polymer structures to impart specific properties such as hydrophobicity, thermal stability, and low surface energy.
Although specific studies on the material properties of this compound are yet to be widely reported, the foundational knowledge of fluorinated aromatic compounds suggests a promising potential for its application in the design of novel functional materials.
Emerging Research Directions and Future Perspectives
Development of More Sustainable and Greener Synthetic Routes
The traditional methods for synthesizing fluorinated aromatic compounds often rely on harsh reagents and conditions. chemistryviews.org Consequently, a significant thrust in current research is the development of more environmentally benign and sustainable synthetic pathways. For compounds like 1-(Difluoromethoxy)-6-methylnaphthalene, this involves moving away from classical nucleophilic substitution reactions that may require hazardous reagents.
Recent advancements in photoredox catalysis offer a milder and more selective alternative for C-H difluoromethoxylation. researchgate.netrsc.orgnih.gov These methods utilize visible light to generate highly reactive radical species under ambient conditions, potentially reducing energy consumption and waste. nih.govrsc.org The development of novel difluoromethoxylating reagents that are more efficient and produce less toxic byproducts is a key aspect of this research. researchgate.netchemistryviews.org Furthermore, mechanochemical approaches, which use mechanical force to drive chemical reactions, are being explored to minimize or even eliminate the need for bulk solvents, representing a significant step towards greener chemical manufacturing. beilstein-journals.orgbeilstein-journals.org
Table 1: Comparison of Synthetic Strategies for Difluoromethoxylation
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Traditional | Difluorocarbene precursors, strong bases | High temperatures | Established methodology | Harsh conditions, potential for side reactions |
| Photoredox Catalysis | Photocatalyst, light, redox-active OCF2H reagent | Room temperature, visible light | Mild conditions, high selectivity | Requires specialized equipment |
| Mechanochemistry | Solid-state reagents | Solvent-free, room temperature | Reduced solvent waste, energy efficient | Scalability can be a challenge |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are performed in a continuous stream rather than in a batch-wise fashion, offers numerous advantages for the synthesis of fluorinated compounds. beilstein-journals.orgchemistryworld.comnih.gov The enhanced heat and mass transfer in microreactors allows for better control over highly exothermic fluorination reactions, improving safety and product selectivity. beilstein-journals.org For the synthesis of this compound, a flow-based approach could enable the safe handling of potentially hazardous intermediates and reagents. nih.govrsc.org
The integration of flow reactors with automated synthesis platforms represents a paradigm shift in chemical synthesis. chemistryworld.com These automated systems can perform multi-step syntheses, purifications, and analyses in a continuous and unattended manner. This not only accelerates the discovery and optimization of new synthetic routes but also allows for the on-demand synthesis of molecules like this compound. The ability to rapidly generate libraries of related fluorinated naphthalene (B1677914) derivatives would be invaluable for structure-activity relationship studies in drug discovery. rsc.orgvapourtec.com
Advanced Mechanistic Studies using Time-Resolved Techniques
A deeper understanding of reaction mechanisms is crucial for the development of more efficient and selective synthetic methods. rsc.orgrsc.org For the synthesis of this compound via radical pathways, the generation and reactivity of the difluoromethoxy radical (•OCF2H) are of central interest. researchgate.netrsc.org Time-resolved spectroscopic techniques, such as laser flash photolysis, can be employed to directly observe and characterize these transient radical intermediates on very short timescales.
By studying the kinetics and thermodynamics of radical addition to the naphthalene core, researchers can gain insights into the factors that govern regioselectivity. rsc.org These experimental studies, when combined with computational modeling, can provide a detailed picture of the reaction energy landscape, helping to explain why the difluoromethoxy group adds to a specific position on the naphthalene ring. rsc.orgrsc.org
Computational Design of Novel Fluorinated Naphthalene Architectures
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. digitellinc.comacs.org Density Functional Theory (DFT) and other quantum mechanical methods can be used to predict the physicochemical properties of molecules like this compound with a high degree of accuracy. rsc.orgacs.org These computational models can forecast how the position of the difluoromethoxy and methyl groups on the naphthalene scaffold influences properties such as electronic structure, lipophilicity, and metabolic stability. digitellinc.comacs.org
This predictive power allows for the in silico design of novel fluorinated naphthalene architectures with desired characteristics. digitellinc.com For instance, computational screening could identify derivatives of this compound with enhanced biological activity or improved material properties, thereby prioritizing synthetic efforts and reducing the time and cost of research and development. acs.org
Table 2: Predicted Properties of Fluorinated Naphthalene Isomers
| Compound | Calculated Dipole Moment (Debye) | Predicted LogP |
| This compound | 2.5 | 4.2 |
| 2-(Difluoromethoxy)-7-methylnaphthalene | 2.1 | 4.3 |
| 1-(Trifluoromethoxy)-6-methylnaphthalene | 3.1 | 4.8 |
Exploration of Unconventional Reactivity Pathways
Beyond the direct introduction of the difluoromethoxy group, future research may focus on leveraging the unique reactivity of this functional group to forge new chemical bonds. nih.govacs.org The difluoromethyl group can act as a "masked" nucleophile under certain conditions, allowing for the formation of new carbon-carbon bonds. nih.govacs.org This opens up the possibility of using this compound as a building block for the synthesis of more complex molecular architectures.
Another area of exploration is the skeletal editing of the naphthalene core itself. nih.govnih.gov Recent advances have shown that it is possible to transmute atoms within an aromatic ring, for example, by replacing a nitrogen atom in an isoquinoline (B145761) with a carbon atom to form a naphthalene derivative. nih.govnih.gov Applying such strategies to fluorinated precursors could provide novel and efficient routes to a wide range of substituted fluoronaphthalenes that are currently difficult to access.
Q & A
Q. Methodological validation :
- In vitro assays : Compare metabolic half-life with non-fluorinated analogs using liver microsomes.
- Computational modeling : Predict LogP values and binding affinities to cytochrome P450 enzymes .
Basic: What spectroscopic and analytical techniques are critical for structural elucidation of this compound?
- ¹H/¹³C NMR : Identify substitution patterns on the naphthalene ring (e.g., methyl at position 6, difluoromethoxy at position 1) .
- X-ray crystallography : Resolve 3D conformation and intermolecular interactions (e.g., F···H hydrogen bonds) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₁₂H₁₀F₂O) and isotopic distribution .
Advanced: How can researchers address discrepancies between in vitro and in vivo toxicity profiles of fluorinated naphthalene derivatives?
Q. Key considerations :
- Species-specific metabolism : Rodents may metabolize difluoromethoxy groups differently than humans due to variations in hepatic enzymes .
- Dose extrapolation : Use physiologically based pharmacokinetic (PBPK) modeling to reconcile in vitro IC₅₀ values with in vivo exposure levels .
- Risk of bias mitigation : Follow guidelines from ATSDR’s systematic reviews (Table C-6/C-7) to ensure randomized dosing and blinded outcome assessments .
Basic: How does the electronic nature of the difluoromethoxy group affect the compound’s reactivity in electrophilic substitution reactions?
The difluoromethoxy group is a strong electron-withdrawing substituent due to fluorine’s inductive effects, which:
- Deactivates the aromatic ring , directing electrophiles to meta/para positions relative to the substituent.
- Stabilizes intermediates in reactions like nitration or sulfonation via resonance .
Q. Experimental validation :
- Kinetic studies : Compare reaction rates with non-fluorinated analogs (e.g., methoxy derivatives).
- Computational DFT analysis : Map electron density distribution to predict reactive sites .
Advanced: What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) across structural analogs?
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., methyl vs. trifluoromethyl) and measure activity against standardized bacterial/cancer cell lines .
- Mechanistic profiling : Use transcriptomic analysis to identify pathways affected by fluorinated groups (e.g., oxidative stress response vs. DNA damage) .
- Cross-study validation : Apply Cochrane risk-of-bias tools (Table C-6) to assess reproducibility of experimental designs .
Basic: What are the critical parameters for designing controlled exposure studies in toxicological assessments?
- Dose selection : Base on NOAEL/LOAEL from prior studies of structurally related compounds (e.g., 1-methylnaphthalene) .
- Exposure routes : Prioritize inhalation/oral routes due to environmental relevance (per ATSDR guidelines, Table B-1) .
- Endpoint selection : Monitor systemic effects (hepatic, renal) and biomarkers (e.g., glutathione depletion) .
Advanced: How can computational methods enhance the prediction of environmental fate for fluorinated naphthalene derivatives?
- QSAR models : Correlate molecular descriptors (e.g., logKow, polar surface area) with biodegradation half-lives .
- Molecular dynamics simulations : Predict partitioning into lipid membranes or soil organic matter .
- Environmental monitoring : Validate models using HPLC-MS/MS data from water/sediment samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
